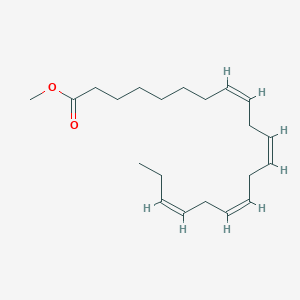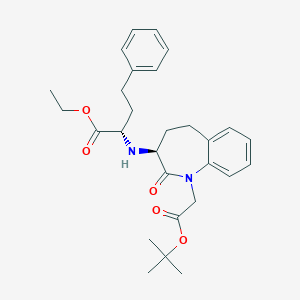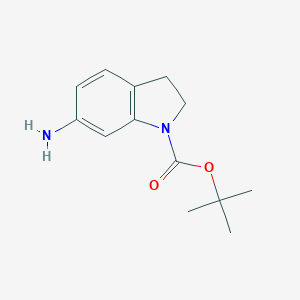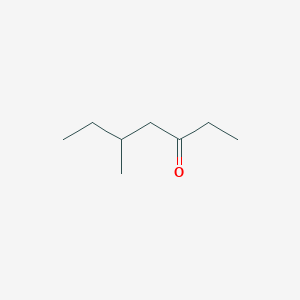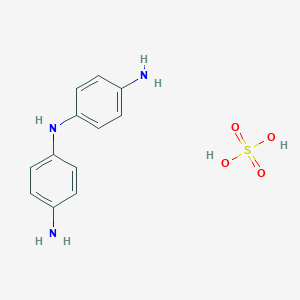
Sulfato de 4,4'-diaminodifenilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Diaminodiphenylamine Sulfate (DADPS) is a highly versatile chemical compound that has been used in a variety of scientific and industrial applications since its discovery in the early 1900s. DADPS is a white, crystalline solid that is soluble in water and is commonly used in the synthesis of dyes, pigments, and other organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, DADPS has been used in the development of new materials, such as polymers, for a variety of applications.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros
Este compuesto podría utilizarse potencialmente en la síntesis de polímeros de poliamida . Las poliamidas son un tipo de polímero que incluye materiales como los nylons y proteínas como la seda y la lana, y tienen una amplia gama de usos en industrias como la textil, la automotriz, las alfombras y los equipos deportivos.
Catalizador en Reacciones de Polimerización
También podría servir como catalizador en reacciones de polimerización . Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en el proceso, y son cruciales en muchos procesos químicos industriales.
Materiales Electrónicos
El compuesto podría utilizarse en la síntesis de materiales electrónicos . Estos materiales se utilizan en una variedad de dispositivos electrónicos, incluidos transistores, células solares y diodos emisores de luz (LED).
Materiales de Alto Rendimiento
Podría utilizarse en la producción de materiales de alto rendimiento . Estos materiales tienen propiedades que son superiores a los materiales convencionales en uno o más aspectos, como la resistencia, la durabilidad, la flexibilidad o la resistencia al calor o la corrosión. Se utilizan en una variedad de aplicaciones, incluidas la aeroespacial, la automotriz y la electrónica.
Safety and Hazards
4,4’-Diaminodiphenylamine Sulfate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area or outdoors is recommended .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of '4,4'-Diaminodiphenylamine Sulfate' involves the reaction of aniline with nitrobenzene to form 4-nitrodiphenylamine, which is then reduced to 4,4'-diaminodiphenylamine. The resulting amine is then reacted with sulfuric acid to form the sulfate salt.", "Starting Materials": [ "Aniline", "Nitrobenzene", "Sulfuric acid" ], "Reaction": [ "Step 1: Aniline is reacted with nitrobenzene in the presence of a catalyst, such as iron or palladium, to form 4-nitrodiphenylamine.", "Step 2: The nitro group in 4-nitrodiphenylamine is reduced to an amino group using a reducing agent, such as iron and hydrochloric acid, to form 4,4'-diaminodiphenylamine.", "Step 3: 4,4'-Diaminodiphenylamine is then reacted with sulfuric acid to form the sulfate salt of the compound, '4,4'-Diaminodiphenylamine Sulfate'." ] } | |
Número CAS |
6369-04-6 |
Fórmula molecular |
C24H28N6O4S |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
4-N-(4-aminophenyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/2C12H13N3.H2O4S/c2*13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-5(2,3)4/h2*1-8,15H,13-14H2;(H2,1,2,3,4) |
Clave InChI |
UIBDOIWJPGLGEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.C1=CC(=CC=C1N)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
Otros números CAS |
53760-27-3 6369-04-6 |
Pictogramas |
Irritant |
Sinónimos |
4.4-Iminodianiline sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





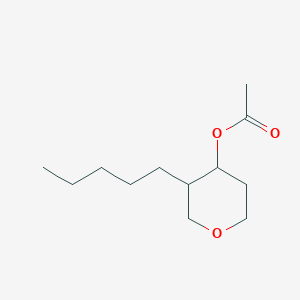
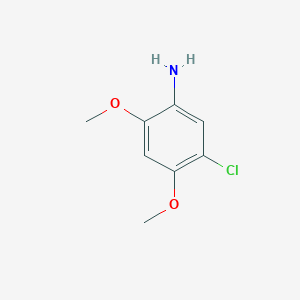

![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)
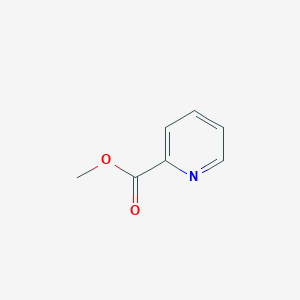
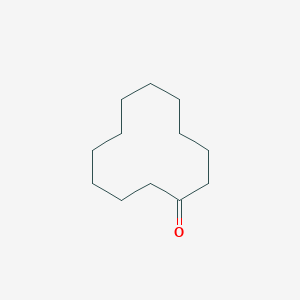

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)
